molecular formula C12H10N2O B1666509 Fenazox CAS No. 495-48-7

Fenazox

Cat. No. B1666509
CAS RN: 495-48-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-YPKPFQOOSA-N
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Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992)
Azoxybenzene is an azoxy compound.

Scientific research applications

1. Use in Temporomandibular Arthrosis

A study evaluated the efficacy of Amfenac Sodium (Fenazox®), a nonsteroidal anti-inflammatory agent, in treating temporomandibular joint pain in patients with temporomandibular arthrosis. It was found to significantly improve joint pain and mouth opening limitations, indicating its potential usefulness in relieving pain associated with temporomandibular arthrosis (Shibata et al., 1988).

2. Peripheral Pharmacology of Fenazoxine

Research on fenazoxine, a cyclized analogue of orphenadrine and potential antidepressant, investigated its actions on peripheral tissues innervated by adrenergic and cholinergic nerves. This study highlighted fenazoxine's antimuscarinic activity and its potential to potentiate responses to noradrenaline, suggesting its utility in peripheral pharmacological applications (Bassett et al., 1969).

3. Fenazox as an Agricultural Treatment

A study on the metabolism of Fenazox in tomato plants revealed that it undergoes biotransformation, resulting in several metabolites. This research provided insight into the transformation kinetics of Fenazox in agricultural settings, contributing to understanding its environmental impact and usage in crop protection (Stock, Bernasch, & Schütte, 1985).

4. Fenazaquin in Pest Control

Fenazaquin, an acaricide, was tested for its efficacy in controlling mites on apple trees. The study found it effective against specific mites and suitable for integrated pest management programs in apple cultivation, showcasing its importance in agricultural pest control (Solomon, Fitzgerald, & Ridout, 1993).

5. Fenazaquin Residue in Tea and Brew

Investigation into fenazaquin residue in tea and its transfer into brew demonstrated its dissipation trends and provided guidelines for safe waiting periods post-application. This study is significant for understanding fenazaquin's impact on food safety and consumer health (Kumar et al., 2004).

properties

IUPAC Name

oxido-phenyl-phenyliminoazanium
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InChI

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
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InChI Key

GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
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Molecular Formula

C12H10N2O
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Molecular Weight

198.22 g/mol
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Physical Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
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Density

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C
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Product Name

Azoxybenzene

Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES

CAS RN

495-48-7, 20972-43-4, 21650-65-7
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Melting Point

97 °F (NTP, 1992), 36 °C
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Synthesis routes and methods I

Procedure details

A solution containing 10 g of nitrobenzene, 1.27 g of tetramethylammonium hydroxide dihydrate and 1 g of benzonitrile was stirred at 60° C. with nitrogen bubbled into the solution via a syringe needle for 1 hour. Analysis of a sample of the reaction product by HPLC revealed N-(4-nitrophenyl)-benzamide was produced in 45% yield and azoxybenzene was generated in 22% yield based on tetramethylammonium hydroxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of o-methyl nitrobenzene and 1.0 mmol of o-ethyl nitrobenzene instead of using nitrobenzene alone, and using 19.5 mg (the amount required for swelling of the reactant in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.204 mL (2.0 mmol) of nitrobenzene and either of 17.2 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-1 synthesized in Example 3 or 14 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-2 synthesized in Example 4 were put into a 50 mL, two-neck flask equipped with a water cooler, and the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes to swell the the polymer supported reagent with the reactant. To this were added 0.262 g (4.0 mmol) of Zn powders, 0.214 g (4.0 mmol) of NH4Cl, and 15 mL of distilled water, and then the reduction reaction was conducted at 80° C. for 200 minutes. After the completion of the reaction, 30 mL of an organic solvent, EA was added thereto and stirred at room temperature for 30 minutes. The resulting mixture was then filtered to separate firstly the solid mixture and the liquid mixture solution. The liquid mixture solution as obtained was put into a separating funnel to separate a water layer and an EA layer. To the separated water layer was added 20 mL of EA and stirred to extract the product remained in the water layer. This procedure was repeated 3 times. To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate and the resulting mixture was stirred for 30 minutes and then filtered. From the filtered EA solution, an excessive amount of EA was evaporated by using an evaporator to obtain azoxybenzene as a main product.
Quantity
0.204 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
organic solvent
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.214 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.262 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of nitrobenzene and 1.0 mmol of o-methyl nitrobenzene instead of using nitrobenzene alone, and using 17 mg (the amount required for swelling of the reactant, i.e., the mixture, in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of nitrobenzene and 1.0 mmol of o-ethyl nitrobenzene instead of using nitrobenzene alone, and using 16.5 mg (the amount required for swelling of the reactant, i.e., the mixture, in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively. Besides, a small amount of an azobenzene derivative of a symmetrical structure was also synthesized.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenazox
Reactant of Route 2
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Fenazox
Reactant of Route 3
Reactant of Route 3
Fenazox
Reactant of Route 4
Fenazox
Reactant of Route 5
Reactant of Route 5
Fenazox
Reactant of Route 6
Fenazox

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